molecular formula C7H6N4O2 B1293196 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-70-4

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1293196
CAS No.: 929000-70-4
M. Wt: 178.15 g/mol
InChI Key: XNJFZJNTYXYHCP-UHFFFAOYSA-N
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Description

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C7H6N4O2 and a molecular weight of 178.1 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitro position .

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding and π-π interactions with the active sites of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in research and industry.

Properties

IUPAC Name

6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJFZJNTYXYHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650318
Record name 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-70-4
Record name 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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